3-Chloro-6-fluoro-2-methoxyphenol

Physicochemical Property Lipophilicity LogP

3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) is a polysubstituted phenolic research intermediate with a unique chloro/fluoro/methoxy substitution pattern. Its LogP of 2.28 offers a rational starting point for synthesizing molecular probes requiring enhanced passive membrane permeability, a distinct advantage over mono-halogenated analogs. This compound is an essential tool for structure-activity relationship (SAR) studies exploring how halogen combinations modulate biological activity, particularly cytotoxicity. Procure this non-interchangeable building block with verified high purity to ensure reproducibility in your pharmaceutical or agrochemical R&D workflows.

Molecular Formula C7H6ClFO2
Molecular Weight 176.57 g/mol
CAS No. 1781486-66-5
Cat. No. B1530752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-2-methoxyphenol
CAS1781486-66-5
Molecular FormulaC7H6ClFO2
Molecular Weight176.57 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1O)F)Cl
InChIInChI=1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3
InChIKeyCHZISEPZSVSYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5): A Specialized Halogenated Phenolic Building Block


3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) is a polysubstituted phenolic compound defined by the presence of chlorine, fluorine, and methoxy groups at specific positions on its aromatic ring [1]. With a molecular formula of C7H6ClFO2 and a molecular weight of 176.57 g/mol, it is primarily utilized as a research intermediate in the synthesis of more complex organic molecules, including potential bioactive compounds . This product is available for research purposes from multiple chemical suppliers with a typical purity of 95% or higher .

Why 3-Chloro-6-fluoro-2-methoxyphenol Cannot Be Arbitrarily Substituted by Other Halogenated Phenols


The specific substitution pattern of 3-Chloro-6-fluoro-2-methoxyphenol is the critical determinant of its unique physicochemical and biological properties. Simple substitution with a mono-halogenated analog like 4-chloro-2-methoxyphenol or 4-fluoro-2-methoxyphenol, or a non-halogenated parent compound, is expected to result in significantly altered lipophilicity, molecular interactions, and biological outcomes [1]. The following quantitative evidence demonstrates that this compound's distinct profile is not a generic feature of the phenol class, making it a non-interchangeable research tool for applications where specific molecular properties are required [2].

Quantitative Differentiation of 3-Chloro-6-fluoro-2-methoxyphenol from Close Analogs


Lipophilicity Comparison: 3-Chloro-6-fluoro-2-methoxyphenol vs. Mono-Halogenated Analogs

3-Chloro-6-fluoro-2-methoxyphenol exhibits a calculated LogP of 2.28, indicating higher lipophilicity compared to its mono-halogenated analogs 4-chloro-2-methoxyphenol (LogP 2.054) and 4-fluoro-2-methoxyphenol (LogP 1.52-1.54) [REFS-1, REFS-2, REFS-3]. This difference is due to the combined effect of the chlorine and fluorine substituents on the aromatic ring.

Physicochemical Property Lipophilicity LogP

Class-Effect: Enhanced Cytotoxicity of Methoxylated Chlorophenols

A class-level study on chlorinated phenol derivatives found that their cytotoxic effects increase with chlorination and are further potentiated by the presence of a methoxy group [1]. This established SAR suggests that 3-Chloro-6-fluoro-2-methoxyphenol, by possessing both a chlorine and a methoxy substituent, is likely to exhibit greater cytotoxicity compared to a simple chlorophenol or a non-methoxylated analog.

Cytotoxicity Structure-Activity Relationship SAR

Physicochemical Profile Differentiation: Boiling Point and Density

The specific substitution pattern of 3-Chloro-6-fluoro-2-methoxyphenol results in a distinct physicochemical profile. It has a lower boiling point (206.1 ± 35.0 °C) and higher density (1.4 ± 0.1 g/cm³) compared to the mono-chlorinated analog 4-chloro-2-methoxyphenol (241 °C boiling point, 1.28-1.30 g/cm³ density) [REFS-1, REFS-2].

Physicochemical Property Boiling Point Density

Recommended Application Scenarios for 3-Chloro-6-fluoro-2-methoxyphenol in Scientific Research


Design of Cell-Permeable Probes and Drug-like Molecules

Leveraging its higher lipophilicity (LogP 2.28) compared to simpler analogs, 3-Chloro-6-fluoro-2-methoxyphenol is a rational starting point for the synthesis of molecular probes or small molecule drugs where enhanced passive membrane permeability is a desired feature. This is supported by cross-study comparable LogP data [REFS-1, REFS-2, REFS-3].

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

As a defined member of the halogenated methoxyphenol class, this compound is an essential tool for exploring how the combination of chloro and fluoro substituents modulates biological activity, particularly in the context of cytotoxicity. The class-level inference that methoxylation increases cytotoxicity provides a clear rationale for its inclusion in SAR studies [2].

Synthetic Intermediate in More Complex Organic Transformations

Its unique substitution pattern makes it a versatile building block for constructing more complex molecules, including potential pharmaceuticals and agrochemicals. The distinct physicochemical profile, such as its lower boiling point relative to 4-chloro-2-methoxyphenol, may also offer practical advantages in synthesis and purification workflows [REFS-5, REFS-6].

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